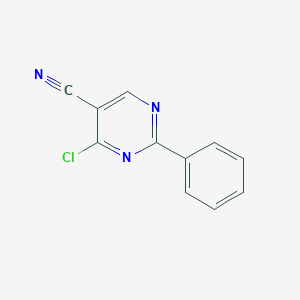

4-Chloro-2-phenylpyrimidine-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-phenylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3/c12-10-9(6-13)7-14-11(15-10)8-4-2-1-3-5-8/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHZWXOTSYNHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356472 | |

| Record name | 4-chloro-2-phenylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33089-16-6 | |

| Record name | 4-chloro-2-phenylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 2 Phenylpyrimidine 5 Carbonitrile

Synthetic Routes to the 4-Chloro-2-phenylpyrimidine-5-carbonitrile Core Structure

The construction of the this compound framework can be achieved through various synthetic strategies. These methods typically involve the initial formation of a substituted pyrimidine (B1678525) ring, followed by a crucial chlorination step.

One-Pot Multi-Component Reaction Strategies for Pyrimidine-5-carbonitrile Synthesis

One-pot multi-component reactions (MCRs) represent an efficient and atom-economical approach for the synthesis of highly substituted pyrimidine rings. ias.ac.inresearchgate.net These reactions typically involve the condensation of three starting materials: an aldehyde, a compound containing an active methylene (B1212753) group, and an amidine or urea (B33335)/thiourea (B124793) derivative. nih.gov

To construct the core of the target molecule, benzaldehyde (B42025) (providing the 2-phenyl group), malononitrile (B47326) (providing the 5-carbonitrile group and part of the pyrimidine backbone), and urea or thiourea are common reactants. ias.ac.inresearchgate.net The reaction is often catalyzed by acids or bases. For instance, catalysts like p-dodecylbenzenesulfonic acid (DBSA) in water or ammonium (B1175870) chloride under solvent-free conditions have been effectively used to promote the synthesis of pyrimidine-5-carbonitrile derivatives. ias.ac.inresearchgate.net These MCRs first yield a pyrimidine precursor, such as 2-phenyl-4-hydroxypyrimidine-5-carbonitrile or its 4-amino or 2-thioxo analogues, which can then be converted to the final chlorinated product. researchgate.netnih.gov The use of electron-withdrawing or electron-donating groups on the benzaldehyde can influence the reaction yield. ias.ac.in

Table 1: Examples of One-Pot Syntheses for Pyrimidine-5-carbonitrile Scaffolds This table is interactive. Users can sort and filter the data.

| Aldehyde | Active Methylene | Amidine/Urea Source | Catalyst | Conditions | Product Type | Reference(s) |

|---|---|---|---|---|---|---|

| Aromatic Aldehydes | Malononitrile | Urea/Thiourea | NH4Cl | 110°C, Solvent-free | 4-Aryl-dihydropyrimidine-5-carbonitrile | ias.ac.in |

| Aromatic Aldehydes | Malononitrile | Thiourea | Isopropyl alcohol | Reflux | 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | researchgate.net |

| p-Chlorobenzoylacetonitrile | Aromatic Aldehydes | Substituted Urea | DBSA | Water, Room Temp | 4,6-Diaryl-pyrimidine-5-carbonitrile | researchgate.net |

| Aromatic Aldehydes | Malononitrile | Urea/Thiourea | Bone char-nPrN-SO3H | 80°C, Solvent-free | 4-Aryl-pyrimidine-5-carbonitrile | nih.gov |

Chlorination and Halogenation Protocols for Pyrimidine Nuclei

A critical step in the synthesis of this compound is the introduction of the chlorine atom at the C-4 position of the pyrimidine ring. This is almost universally achieved through the chlorination of a 4-hydroxypyrimidine (B43898) precursor (which exists in tautomeric equilibrium with its 4-oxo-dihydropyrimidine form). nih.govrsc.org

The most common and historically significant reagent for this transformation is phosphorus oxychloride (POCl₃). nih.govresearchgate.net The reaction typically involves heating the hydroxypyrimidine substrate in excess POCl₃, often in the presence of a tertiary amine base such as pyridine (B92270). nih.govresearchgate.net For larger-scale preparations, solvent-free methods using equimolar amounts of the substrate and POCl₃ in a sealed reactor at high temperatures (e.g., 140–160 °C) have been developed, offering high yields and improved environmental credentials. nih.govresearchgate.net In some cases, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to facilitate the chlorination. arkat-usa.org

Table 2: Common Chlorination Methods for Hydroxypyrimidines and Related Heterocycles This table is interactive. Users can sort and filter the data.

| Substrate | Reagent(s) | Conditions | Scale | Yield | Reference(s) |

|---|---|---|---|---|---|

| Hydroxypyrimidines | POCl₃ (equimolar), Pyridine | 140-160°C, 2h, Sealed Reactor | Multigram (0.3 mol) | 88-91% | nih.gov |

| 2-Hydroxypyridines | POCl₃ (equimolar) | 140°C, 2h, Sealed Reactor | 0.5 mol | 92-95% | nih.govresearchgate.net |

| 1,4-Dihydroquinoxaline-2,3-dione | POCl₃ | Acidic | Not specified | Not specified | researchgate.net |

| 4,6-Bis(benzyloxy)-5-chloropyrimidine | PCl₅, POCl₃ | 106°C, 2h | 0.200 mmol | 30% | arkat-usa.org |

Cycloaddition and Condensation Approaches in Pyrimidine Ring Formation

Beyond standard multi-component condensations, cycloaddition reactions offer sophisticated routes to the pyrimidine nucleus. mdpi.com One such strategy is the [4+2] cycloaddition reaction between 1,2,3-triazines and amidines, which can produce 2,5-disubstituted pyrimidines with excellent yields and regiocontrol. mdpi.comnih.gov Another approach involves the niobium pentachloride (NbCl₅)-mediated intermolecular cycloaddition of alkynes and aryl nitriles, which also yields substituted pyrimidine derivatives. acs.org

Condensation reactions are the cornerstone of the most prevalent pyrimidine syntheses. researchgate.net As highlighted in section 2.1.1, the formation of the pyrimidine-5-carbonitrile ring via the Biginelli or similar reactions is a classic example of a cyclocondensation process. The reaction proceeds through an initial Knoevenagel or Aldol condensation, followed by the addition of the amidine/urea component and subsequent intramolecular cyclization and dehydration/oxidation to furnish the aromatic pyrimidine ring. nih.gov

Table 3: Examples of Cycloaddition and Condensation Strategies for Pyrimidine Synthesis This table is interactive. Users can sort and filter the data.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Mediator | Product Type | Reference(s) |

|---|---|---|---|---|---|

| [4+2] Cycloaddition | 1,2,3-Triazines | Amidines | Heat | 2,5-Disubstituted Pyrimidines | mdpi.comnih.gov |

| [4+2] Cycloaddition | Glycosyl Isothiocyanates | Diazadienium Salt | None | Uracil (B121893) Analogues | researchgate.net |

| Intermolecular Cycloaddition | Alkynes | Aryl Nitriles | NbCl₅ | Substituted Pyrimidines | acs.org |

| [3+3] Cycloaddition | Terminal Alkynes | CO₂, Amidine HCl | Copper | 2,6-Disubstituted Pyrimidones | mdpi.com |

General Synthetic Approaches for Pyrimidine-5-carbonitrile Scaffolds

Synthesizing the pyrimidine-5-carbonitrile scaffold generally follows a convergent strategy where the core ring is first assembled and then functionalized. The most direct and widely applied method involves a three-component reaction to build the desired substituted pyrimidine ring system, which is then subjected to further chemical modifications. ias.ac.in

A plausible and efficient pathway to this compound is a two-step sequence:

Ring Formation: A three-component reaction of benzaldehyde, malononitrile, and urea, often under acidic or basic catalysis, to form 2-phenyl-4-hydroxy-6-aminopyrimidine-5-carbonitrile or a related analogue. Subsequent hydrolysis or diazotization can yield the 4-hydroxypyrimidine precursor.

Chlorination: The resulting 2-phenyl-4-hydroxypyrimidine-5-carbonitrile is then chlorinated, typically with phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chloro group, yielding the target compound. nih.govresearchgate.net

Alternative routes might start with thiourea, leading to a 2-thioxopyrimidine, which would require additional steps for desulfurization and chlorination. researchgate.net The versatility of the initial multi-component reaction allows for the introduction of various substituents on the pyrimidine core by simply changing the starting aldehyde and other components. nih.gov

Table 4: Illustrative Synthetic Scheme for this compound This table is interactive. Users can sort and filter the data.

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Benzaldehyde, Malononitrile, Urea | Acid or Base Catalyst | 2-Phenyl-4-hydroxypyrimidine-5-carbonitrile (Tautomer) | Formation of the core pyrimidine ring system |

Derivatization and Functionalization Reactions of this compound

The synthetic utility of this compound stems primarily from the reactivity of the C-4 chloro substituent. This group acts as an excellent leaving group, enabling a wide range of functionalizations through nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution at Pyrimidine C-4 Position

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic feature significantly activates attached halogen atoms toward nucleophilic aromatic substitution (SNAr). stackexchange.com The chloro group at the C-4 position of this compound is particularly susceptible to displacement by nucleophiles.

The general mechanism involves the attack of a nucleophile at the C-4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com Subsequent expulsion of the chloride ion restores the aromaticity of the ring and yields the C-4 substituted product. stackexchange.com For dichloropyrimidines, substitution generally occurs selectively at the C-4 position over the C-2 position, although this selectivity can be influenced by other substituents on the ring. stackexchange.comwuxiapptec.com

This reaction is exceptionally versatile, allowing for the introduction of a wide array of functional groups. Common nucleophiles used in these reactions include:

Amines (N-nucleophiles): Reaction with primary or secondary amines yields 4-aminopyrimidine (B60600) derivatives. nih.gov

Alkoxides and Phenoxides (O-nucleophiles): Treatment with sodium or potassium alkoxides/phenoxides produces 4-alkoxy/aryloxy-pyrimidine derivatives. rsc.org

Thiolates (S-nucleophiles): Reaction with thiols or thiophenols in the presence of a base leads to 4-thioether pyrimidines. rsc.org

This robust reactivity makes this compound a key building block for constructing libraries of novel pyrimidine derivatives for screening in drug discovery and materials science. nih.govsemanticscholar.org

Table 5: Examples of Nucleophilic Aromatic Substitution on a 4-Chloropyrimidine Core This table is interactive. Users can sort and filter the data.

| Substrate Class | Nucleophile | Product Class | Conditions | Reference(s) |

|---|---|---|---|---|

| 4-Chloropyrimidine | Dimethylamine | 4-(Dimethylamino)pyrimidine | Not specified | rsc.org |

| 4-Chloropyrimidine | Sodium Phenoxide | 4-Phenoxypyrimidine | Not specified | rsc.org |

| 4-Chloropyrimidine | Sodium Thiophenoxide | 4-(Phenylthio)pyrimidine | Not specified | rsc.org |

| 2,4-Dichloropyrimidine | Amines | 2-Chloro-4-aminopyrimidine | Various | wuxiapptec.com |

| 2-(Methylthio)-4-chloropyrimidine | (4-Acetylphenyl)amine | 4-[(4-Acetylphenyl)amino]pyrimidine | Not specified | nih.gov |

Reactions Modifying the Phenyl Substituent

The functionalization of the 2-phenyl ring on the pre-formed this compound core is a less common strategy. Typically, modifications to the phenyl group are incorporated into the starting materials, such as using a substituted benzaldehyde in the initial cyclization reaction. This approach allows for a wide variety of derivatives to be synthesized. For instance, the synthesis of pyrimidine-5-carbonitrile derivatives has been successfully achieved using various substituted benzaldehydes, including those with electron-donating and electron-withdrawing groups. ias.ac.in

The electronic nature of the substituents on the phenyl ring plays a critical role in the yield of the final product. Research has shown that the presence of electron-withdrawing groups (e.g., -NO₂, -Cl) on the aromatic aldehyde tends to enhance the yield of the pyrimidine-5-carbonitrile product. ias.ac.in Conversely, electron-donating groups (e.g., -OH) can lead to a decrease in product yield. ias.ac.in This effect is attributed to the increased electrophilicity of the carbonyl carbon in the aldehyde when an electron-withdrawing group is present, which facilitates the initial nucleophilic attack in the reaction sequence. ias.ac.in

Table 1: Effect of Phenyl Substituents on Product Yield in Pyrimidine-5-carbonitrile Synthesis

| Entry | Aldehyde | Substituent | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | -H | 90 |

| 2 | 4-Chlorobenzaldehyde | -Cl (withdrawing) | 92 |

| 3 | 4-Nitrobenzaldehyde | -NO₂ (withdrawing) | 94 |

| 4 | 4-Hydroxybenzaldehyde | -OH (donating) | 88 |

| 5 | 2-Hydroxybenzaldehyde | -OH (donating) | 85 |

Data derived from studies on catalyst-mediated synthesis of pyrimidine-5-carbonitriles. ias.ac.in

Transformations at the Cyano (C-5) Group

The cyano group at the C-5 position of the pyrimidine ring is a key functional handle that can undergo various chemical transformations, although it can also be remarkably stable under certain conditions. For example, in some nucleophilic substitution reactions at the C-4 position, the C-5 cyano group remains inert.

One of the primary transformations of the C-5 cyano group is its hydrolysis to a carboxamide. This conversion is a significant step as it opens pathways to other derivatives. For instance, pyrimidine-5-carbonitrile can be converted to pyrimidine-5-carboxamide by reaction with concentrated sulfuric acid. ias.ac.in This transformation highlights the utility of the cyano group as a precursor to amides, which are important functional groups in medicinal chemistry.

Formation of Fused Heterocyclic Ring Systems from this compound Precursors

The pyrimidine ring, particularly when functionalized with reactive groups like chloro and cyano moieties, serves as an excellent platform for the construction of fused heterocyclic systems. These fused systems are of great interest due to their prevalence in pharmacologically active molecules. researchgate.netnih.gov

One common strategy involves the reaction of a dihydropyrimidine-2(1H)-thione, a close analog of the target compound, with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD). This reaction leads to the formation of thiazolo[3,2-a]pyrimidine derivatives. researchgate.net The mechanism involves a nucleophilic attack by the sulfur atom onto the alkyne, followed by cyclization. nih.gov

Advanced Synthetic Techniques and Eco-Friendly Methodologies

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign protocols. The synthesis of this compound and its derivatives has benefited significantly from these advancements, particularly through catalyst-mediated reactions and solvent-free conditions. connectjournals.comnih.gov

Catalyst-Mediated Synthesis (e.g., p-dodecylbenzenesulfonic acid, ammonium chloride)

The use of catalysts is central to improving the efficiency and environmental footprint of pyrimidine synthesis. Both Brønsted and Lewis acids have been employed effectively.

Ammonium chloride (NH₄Cl) has emerged as an inexpensive, readily available, and effective catalyst for the one-pot, three-component synthesis of pyrimidine-5-carbonitriles. ias.ac.inconnectjournals.com This method typically involves reacting a substituted benzaldehyde, malononitrile, and urea or thiourea under solvent-free conditions, providing good to excellent yields with short reaction times. ias.ac.inwuxiapptec.com The use of ammonium chloride aligns with green chemistry principles due to its low cost and the neutral, solvent-free conditions employed. connectjournals.com

p-Dodecylbenzenesulfonic acid (DBSA) , a surfactant-type Brønsted acid catalyst, has also been utilized for the synthesis of related dihydropyrimidinones. researchgate.netnih.gov Its catalytic activity is effective in promoting the Biginelli reaction, a multicomponent reaction similar to the one used for pyrimidine-5-carbonitrile synthesis. researchgate.net Similarly, p-toluenesulfonic acid (PTSA) has been used to catalyze the synthesis of benzopyrano-pyrimidine derivatives, demonstrating the utility of sulfonic acids in promoting these cyclocondensation reactions. mdpi.com

Table 2: Comparison of Catalysts in Pyrimidine Synthesis

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Ammonium Chloride | Pyrimidine-5-carbonitrile synthesis | Inexpensive, readily available, neutral conditions, solvent-free | connectjournals.com, ias.ac.in |

| p-Dodecylbenzenesulfonic acid | Dihydropyrimidinone synthesis | High efficiency, potential for catalyst recycling | researchgate.net |

| p-Toluene sulphonic acid | Benzopyrano-pyrimidine synthesis | Non-explosive, non-toxic, accessible solid acid catalyst | mdpi.com |

Solvent-Free Reaction Conditions

A significant advancement in the eco-friendly synthesis of pyrimidine derivatives is the adoption of solvent-free reaction conditions. nih.gov These methods, often involving thermal fusion or grinding of reactants, eliminate the need for volatile and often toxic organic solvents. researchgate.netnih.gov

The synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride as a catalyst is a prime example of a successful solvent-free protocol. ias.ac.in The reaction proceeds by simply heating a mixture of the aldehyde, malononitrile (or cyanoacetamide), urea/thiourea, and the catalyst. ias.ac.in This approach not only reduces environmental waste but also simplifies the work-up procedure, often leading to higher yields and shorter reaction times. nih.gov Similarly, solvent-free protocols have been designed for creating complex pyrimidine hybrids, where reagents are ground together and fused at high temperatures. nih.gov

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and extending the methodology to new substrates. The catalyst-mediated, three-component synthesis of pyrimidine-5-carbonitriles is proposed to proceed through a well-defined pathway. nih.govmdpi.com

A plausible mechanism for the synthesis catalyzed by a Brønsted acid (like a sulfonic acid) or ammonium chloride is as follows:

Knoevenagel Condensation: The reaction initiates with the acid-catalyzed condensation of the aromatic aldehyde with the active methylene compound (malononitrile). nih.gov This step forms an electrophilic Knoevenagel adduct (an arylidenemalononitrile intermediate).

Michael Addition: The urea or thiourea then undergoes a Michael-type conjugate addition to the activated double bond of the intermediate. nih.gov

Cyclization and Dehydration: The resulting adduct undergoes an intramolecular cyclization. This is followed by a dehydration (or loss of H₂S in the case of thiourea) and subsequent tautomerization/aromatization to yield the final stable pyrimidine-5-carbonitrile product. nih.gov

This mechanistic understanding allows for the rational selection of catalysts and reaction conditions to favor the desired product formation. ias.ac.innih.gov

Structure Activity Relationship Sar and Molecular Design Principles

Elucidation of Structural Determinants for Biological Activity

The specific arrangement of functional groups around the pyrimidine (B1678525) core dictates the molecule's ability to interact with biological targets. Research into various analogs has shed light on the contribution of each substituent.

Halogen atoms are critical modulators of bioactivity in pyrimidine scaffolds. The chloro group at the C4 position of the parent compound is a key feature. In a study of 2,4,5-trisubstituted pyrimidines as potential inhibitors of malarial kinases, halogen substituents at the pyrimidine-5-position were found to be highly favorable. nih.gov Specifically, chloro and bromo substituents were preferred over alkyl groups for activity against the PfGSK3 catalytic site. nih.gov

The C-2 and C-4 positions of the pyrimidine ring are electron-deficient, making them susceptible to nucleophilic aromatic substitution and key sites for interaction with biological targets. stackexchange.comechemi.comresearchgate.net The phenyl group at the C-2 position and the chloro group at the C-4 position are therefore pivotal for the activity of 4-Chloro-2-phenylpyrimidine-5-carbonitrile.

Systematic exploration of substituents at the C-4 position has demonstrated the importance of this site for modulating kinase activity. In one study, replacing the C4-substituent with various aryl and heteroaryl moieties led to significant variations in potency against malarial kinases PfGSK3 and PfPK6. nih.gov The 5-chlorothiophene substituent was identified as a potent bioisostere for a benzothiophene (B83047) group, maintaining activity against PfGSK3 and enhancing potency for PfPK6. nih.gov This highlights that both the size and electronic nature of the substituent at C-4 are critical determinants of inhibitor potency and selectivity.

Similarly, modifications at the C-2 position have been explored. Synthesizing 2,5,6-trisubstituted cyanopyrimidine analogs with secondary amine derivatives at the C-2 position has yielded compounds with strong anti-proliferative efficacy. nih.gov The introduction of various sulphonamide phenyl moieties at the C-2 position also produced potent COX-2 inhibitors. nih.gov This indicates that diverse and complex functionalities can be tolerated and are often beneficial at the C-2 position.

| Compound | C-4 Substituent | PfPK6 IC₅₀ (nM) | PfGSK3 IC₅₀ (nM) |

|---|---|---|---|

| IKK16 (Parent) | Benzothiophene | 391 ± 38 | 172 ± 13 |

| 18c | Thiophene | 236 ± 22 | >10000 |

| 18i | 5-Methylthiophene | 663 ± 103 | >10000 |

| 18j | 5-Chlorothiophene | 210 ± 29 | 187 ± 22 |

| 18k | 5-Phenylthiophene | 1010 ± 120 | >10000 |

The pyrimidine-5-carbonitrile scaffold is a recognized pharmacophore present in a wide array of biologically active compounds, which exhibit anticancer, antimicrobial, and anti-inflammatory properties. ekb.eg The carbonitrile (cyano) group at the C-5 position is a significant contributor to the pharmacological efficacy of these molecules. Its strong electron-withdrawing nature influences the electronic distribution of the pyrimidine ring.

In the context of enzyme inhibition, the cyano group can be crucial for binding. For instance, SAR analysis of BACE-1 inhibitors revealed that introducing a 3-cyanophenyl group on the chroman ring of an inhibitor significantly improved its potency. acs.org The cyano group is also a key feature in pyrimidine-based COX-2 inhibitors and matrix metalloproteinase-7 (MMP-7) inhibitors. nih.govscielo.br Its presence can facilitate critical interactions within the active site of a target protein, such as forming hydrogen bonds or participating in dipole-dipole interactions, thereby anchoring the inhibitor and enhancing its efficacy.

The electronic properties of substituents on the pyrimidine core and its attached aryl rings are fundamental to biological activity. The balance between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can drastically alter a compound's potency and target interactions.

A study investigating pyrimidine-based MMP-7 inhibitors found that the addition of a strong electron-withdrawing group (–CF₃) radically improved hydrogen bond strength with key amino acid residues (Leu181 and Ala182) in the enzyme's active site. scielo.brresearchgate.net This resulted in a compound with a significantly better calculated binding affinity (−10.2 kcal/mol) compared to other analogs. scielo.brresearchgate.net In contrast, attaching certain EDGs or weaker EWGs resulted in compounds with less efficient cytotoxicity. scielo.br In the context of pincer-type molecules, ligands containing EWGs like –NO₂ showed decreased donor capability, making metalation more challenging, whereas EDGs increased the electron density around the metal center. nih.gov Generally, pyrimidines with electron-rich aryl groups tend to show good reactivity in certain synthetic transformations. chinesechemsoc.org

| Compound | Attached Group | Group Type | Predicted IC₅₀ (µM) | Calculated Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| PC₁ | –OC₂H₅ | EDG | 1.181 | -8.2 |

| PC₅ | –NH₂ | EDG | 0.043 | -9.5 |

| PC₆ | –COCH₃ | EWG | 1.171 | -8.2 |

| PC₇ | –NO₂ | EWG | 0.061 | -9.3 |

| PC₁₀ | –CF₃ | EWG | 0.012 | -10.2 |

Beyond the primary substituents, other functional groups and larger moieties can be incorporated into the 2-phenylpyrimidine (B3000279) scaffold to fine-tune its biological activity. The fusion of the pyrimidine core with other heterocyclic systems or the attachment of complex side chains often leads to enhanced or novel pharmacological properties.

For example, pyrimidine derivatives bearing benzo[d]imidazole, benzo[d]oxazole, or benzo[d]thiazole groups via a methylene (B1212753) amino linker at the C-2 position have been synthesized, resulting in potent COX-2 inhibitors with significant anticancer activity. nih.gov Similarly, pyrimidine-based molecules containing various five-membered heterocycles have entered clinical trials as antitumor inhibitors. researchgate.net The nature of the aromatic ring itself can also affect activity; replacing a phenyl ring with a thienyl ring has been shown to alter interactions with radicals in antioxidant assays. nih.gov These findings demonstrate that the pyrimidine core serves as a versatile scaffold upon which complex molecular architectures with tailored biological functions can be built.

Rational Design and Synthesis of Bioactive Analogs Based on SAR Insights

Insights gained from structure-activity relationship studies are the cornerstone of rational drug design. nih.gov By understanding how specific structural modifications affect biological outcomes, chemists can design and synthesize new analogs with improved potency, selectivity, and pharmacokinetic properties. acs.org

The development of Bcr-Abl tyrosine kinase inhibitors is a classic example of rational drug design. wikipedia.org Initial lead compounds were modified by introducing methyl groups and replacing pyridine (B92270) rings with pyrimidine to enhance potency and solubility, based on SAR data and structural biology. wikipedia.org In the design of novel antifungal agents, a scaffold hopping strategy was employed to replace a part of a molecule known to cause collisions with target amino acid residues, leading to the identification of potent 2-phenylpyrimidine compounds. nih.gov

Integrated computational methods, including quantitative structure-activity relationship (QSAR) modeling and molecular docking, are extensively used to predict the effects of structural changes before undertaking synthesis. nih.gov For instance, molecular docking can predict how a designed analog will fit into a target's binding site, while SAR data from previously synthesized compounds provides the empirical basis for these predictions. This synergy between empirical SAR and computational modeling accelerates the discovery of promising drug candidates by focusing synthetic efforts on molecules most likely to succeed. researchgate.netnih.gov

Computational Chemistry and in Silico Approaches in 4 Chloro 2 Phenylpyrimidine 5 Carbonitrile Research

Electronic Structure and Quantum Chemical Analyses (e.g., DFT Investigations)

Quantum chemical analyses, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of pyrimidine-5-carbonitrile derivatives. mdpi.com These studies provide a theoretical framework for understanding the molecule's stability, reactivity, and spectroscopic characteristics. By solving approximations of the Schrödinger equation, researchers can model the electron distribution and energy levels within the molecule.

Molecular Orbital (MO) theory is used to describe the electronic behavior of the molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, acting as a nucleophile, while the LUMO indicates its capacity to accept an electron, acting as an electrophile. researchgate.net

In studies of related heterocyclic compounds, DFT calculations are used to map the electron density distribution of these orbitals. researchgate.net For a molecule like 4-Chloro-2-phenylpyrimidine-5-carbonitrile, the HOMO is typically distributed over the electron-rich parts of the pyrimidine (B1678525) and phenyl rings, while the LUMO is often localized around the electron-withdrawing cyano and chloro groups. This distribution is crucial for predicting how the molecule will interact with other reagents and biological macromolecules.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter derived from quantum chemical calculations. researchgate.net This energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net

DFT studies on similar pyrimidine structures are used to calculate this gap and other quantum chemical descriptors like electronegativity, chemical potential, hardness, and softness. mdpi.com These parameters collectively provide a comprehensive profile of the molecule's reactivity, guiding chemists in designing reactions and predicting the molecule's behavior in different chemical environments.

| Descriptor | Abbreviation | Significance in Molecular Analysis |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Represents chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Global Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. |

Molecular Docking Investigations

Molecular docking is a powerful in silico tool used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. For this compound derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating the structural basis for their activity.

Docking simulations reveal the specific interactions that stabilize the ligand-protein complex. These interactions commonly include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For pyrimidine-5-carbonitrile derivatives, studies have shown that the nitrogen atoms in the pyrimidine ring and the cyano group are often involved in forming crucial hydrogen bonds with amino acid residues in the active site of target enzymes. nih.govresearchgate.net

For instance, in docking studies with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), derivatives were shown to form hydrogen bonds with key residues like Cys919 and Asp1046 in the hinge region of the ATP binding pocket. nih.gov Similarly, when docked into the Epidermal Growth Factor Receptor (EGFR) kinase domain, interactions with residues such as Met793 are often observed. researchgate.net The phenyl group and other substituents typically engage in hydrophobic interactions, further anchoring the molecule within the binding site.

A primary application of molecular docking is to screen compound libraries against various biological targets to identify potential inhibitors. Derivatives of the this compound scaffold have been computationally evaluated against several key proteins implicated in cancer and viral diseases.

EGFR WT and EGFR T790M: Several studies have designed and docked pyrimidine-5-carbonitrile derivatives into the ATP binding sites of both the wild-type (WT) EGFR and the T790M mutant, which is associated with drug resistance. researchgate.netnih.gov These studies aim to develop dual inhibitors capable of overcoming resistance mechanisms. Docking results have successfully predicted binding modes that explain the observed inhibitory activity against both forms of the enzyme. researchgate.net

VEGFR-2: As a key mediator of angiogenesis, VEGFR-2 is a major target in cancer therapy. Numerous pyrimidine-5-carbonitrile derivatives have been synthesized and docked against VEGFR-2 to explore their potential as anti-angiogenic agents. nih.govmdpi.comresearchgate.net The simulations often show that these compounds can occupy the ATP-binding site and mimic the interactions of known inhibitors like Sorafenib. nih.gov

SARS-CoV-2 Mpro: The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drugs. nih.gov While molecular docking is a standard method for identifying Mpro inhibitors, specific studies focusing on this compound against this target are less common than for kinase targets. However, the general principles of docking have been widely applied to identify other small molecules that bind to the Mpro active site. researchgate.net

Docking programs use scoring functions to estimate the binding affinity (or binding free energy) between the ligand and the target protein. These scores are used to rank different compounds and predict their potential efficacy as inhibitors. A lower (more negative) docking score generally indicates a more favorable binding interaction and higher predicted affinity.

In studies of pyrimidine derivatives targeting VEGFR-2, docking scores have been used to prioritize compounds for synthesis and biological testing. For example, benzimidazole-Schiff base hybrids with a pyrimidine core showed docking scores as low as -8.59 kcal/mol against VEGFR-2, comparable to the reference inhibitor Sorafenib (-8.74 kcal/mol). mdpi.com These computational predictions often correlate well with experimental results, such as IC₅₀ values from enzyme inhibition assays, validating the utility of in silico screening. nih.govmdpi.com

| Target Protein | PDB ID | Key Interacting Residues | Example Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| VEGFR-2 | 1YWN / 4ASD | Cys919, Asp1046, Glu885 | -8.59 | nih.govmdpi.com |

| EGFR WT | 1M17 | Met793, Leu718, Thr790 | Not explicitly stated | researchgate.netrsc.org |

| EGFR T790M | 2JIV | Met793, Leu718, Thr790 | Not explicitly stated | researchgate.net |

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide critical insights into the stability of a ligand-receptor complex, revealing how the ligand interacts with its protein target and the durability of these interactions.

Research on pyrimidine-5-carbonitrile derivatives has utilized MD simulations to validate the stability of potential drug candidates within the active sites of their target proteins. For instance, in a study focusing on novel pyrimidine-5-carbonitrile derivatives as potential vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, MD simulations were performed on the most promising compound, 11e , complexed with the VEGFR-2 tyrosine kinase domain. nih.gov The simulation, conducted over a 100-nanosecond timescale, demonstrated the stability of the compound within the active site. Key parameters analyzed during the simulation include:

Root Mean Square Deviation (RMSD): This metric was used to measure the average deviation of the protein-ligand complex from its initial docked pose. A stable RMSD value over the simulation time indicates that the ligand remains securely bound in the active site. nih.govnih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different parts of the protein. It was observed that the amino acid residues crucial for binding showed minimal fluctuations, further confirming a stable interaction. nih.gov

Solvent Accessible Surface Area (SASA): SASA calculations measure the exposure of the complex to the solvent, providing information about how the ligand is buried within the binding pocket. nih.gov

Hydrogen Bonding: The analysis of hydrogen bonds formed between the ligand and the protein is crucial, as these bonds are vital for stabilizing the complex. In the case of compound 11e , the simulation showed the formation of up to two hydrogen bonds throughout the run, underscoring the stability of the interaction. nih.gov

These simulations confirm the binding modes predicted by molecular docking and provide a dynamic picture of the ligand-receptor interactions, reinforcing the potential of these compounds as effective inhibitors. nih.govnih.gov

| Parameter | Observation from 100 ns Simulation | Significance |

|---|---|---|

| RMSD | Stable trajectory after initial fluctuation | Indicates the ligand remains stably bound in the active site. nih.gov |

| RMSF | Low fluctuation in binding site residues | Confirms stable interaction with key amino acids. nih.gov |

| Radius of Gyration (Rg) | Remained consistent | Suggests the protein's overall fold is maintained upon ligand binding. nih.gov |

| SASA | Consistent values | Indicates the ligand is stably buried within the binding pocket. nih.gov |

| Hydrogen Bonds | Formation of up to two consistent H-bonds | Highlights key interactions that stabilize the ligand-receptor complex. nih.gov |

Virtual Screening and Library Design for Pyrimidine-5-carbonitrile Derivatives

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach, combined with rational library design, has been instrumental in the discovery of novel pyrimidine-5-carbonitrile derivatives with therapeutic potential. nih.govekb.eg

The core strategy often involves designing a 'hybrid model' or scaffold that combines the pyrimidine-5-carbonitrile core with other pharmacophoric groups to target specific enzymes or receptors. nih.govresearchgate.net For example, researchers have designed and synthesized new series of pyrimidine-5-carbonitrile derivatives as potential anticancer agents by targeting the epidermal growth factor receptor (EGFR). nih.gov The design process is guided by the structure of known inhibitors and the topology of the ATP-binding site of the target kinase.

Key steps in this process include:

Scaffold Selection: The pyrimidine-5-carbonitrile nucleus is chosen for its known biological importance and its presence in various therapeutic agents. ekb.eg

Library Generation: A focused library of derivatives is designed by introducing molecular diversity at specific positions of the pyrimidine ring. This can involve adding different linkers, spacers, or functional groups. nih.govnih.govresearchgate.net For instance, series of cyanopyrimidine hybrids have been created bearing moieties like benzo[d]imidazole or various sulphonamide phenyl groups. nih.govresearchgate.net

Molecular Docking: The designed library of compounds is then docked into the active site of the target protein (e.g., EGFR, COX-2, VEGFR-2) to predict their binding affinity and orientation. nih.govnih.govrsc.org This helps in prioritizing compounds for synthesis.

In Silico ADME/Tox Prediction: Before synthesis, computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of the designed molecules. This helps in filtering out candidates with poor drug-like properties, such as low gastrointestinal absorption or potential for adverse drug-drug interactions. nih.govresearchgate.net

This integrated in silico approach allows for the rational design of potent and selective inhibitors. For example, a series of pyrimidine-5-carbonitrile derivatives was designed as ATP-mimicking tyrosine kinase inhibitors of EGFR. nih.gov Virtual screening and molecular docking studies led to the identification of several compounds, with compound 11b emerging as a particularly potent inhibitor against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the receptor. nih.gov The findings from these computational studies provide a strong rationale for the synthesis and subsequent biological evaluation of the designed compounds. nih.govrsc.org

| Compound Series/Derivative | Target | Key Findings from In Silico Studies | Reference |

|---|---|---|---|

| Cyanopyrimidine-benzazole/sulphonamide hybrids (e.g., 3b, 5b, 5d ) | COX-2 | Molecular docking revealed strong binding in the COX-2 active site. In silico ADME predicted good oral bioavailability and low toxicity. | nih.gov, researchgate.net |

| Pyrimidine-5-carbonitriles with benzylidene/hydrazone moieties (e.g., 11e ) | VEGFR-2 | Docking showed binding modes similar to the standard drug sorafenib. MD simulations confirmed complex stability. | nih.gov |

| Pyrimidine-5-carbonitrile derivatives (e.g., 11b ) | EGFRWT and EGFRT790M | Designed as ATP-mimicking inhibitors. Docking predicted strong binding, and HTRF assays confirmed potent inhibitory activity. | nih.gov |

| Pyrimidine-5-carbonitrile derivatives (e.g., 4e, 4f ) | Dual EGFRWT/COX-2 | Molecular docking displayed binding to the active sites. Pharmacophore mapping showed shared features with standard inhibitors. | rsc.org |

Biological Activities and Mechanistic Studies of 4 Chloro 2 Phenylpyrimidine 5 Carbonitrile and Its Derivatives in Vitro Focus

Anti-proliferative and Cytotoxic Activity Profiling

Derivatives of the 4-chloro-2-phenylpyrimidine-5-carbonitrile scaffold have been the subject of extensive investigation for their potential as anti-cancer agents. Researchers have synthesized and evaluated numerous analogues, demonstrating a range of cytotoxic activities across various human cancer cell lines. These studies form the foundation for understanding the therapeutic potential of this chemical class.

A significant body of research has focused on evaluating the in vitro anti-proliferative activity of pyrimidine-5-carbonitrile derivatives against a panel of human cancer cell lines. Novel series of these compounds have been tested against cell lines for colorectal carcinoma (HCT-116), breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), non-small cell lung cancer (A-549), and leukaemia (K562). nih.govnih.govnih.govresearchgate.net

In one study, a series of 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives were assessed for cytotoxicity against MCF-7 and K562 cell lines. nih.govnih.gov Several compounds exhibited high activity, with compound 7f being particularly potent against the K562 leukaemia cell line. nih.govnih.gov Another study synthesized new pyrimidine-5-carbonitrile derivatives designed as tyrosine kinase inhibitors, identifying five compounds (11a, 11b, 12b, 15b, and 16a ) with moderate antiproliferative activity against HCT-116, HepG-2, MCF-7, and A-549 cells, which was greater than the reference drug erlotinib (B232). researchgate.net

Furthermore, a series of 6-(4-fluorophenyl)-2-(methylthio) pyrimidine-5-carbonitrile derivatives were screened by the National Cancer Institute (NCI) against 60 human tumor cell lines. nih.gov Nearly all of the 22 new compounds showed cytotoxic activity. nih.gov Compound 7c from this series demonstrated particularly promising antitumor activity against the CNS cancer cell line SNB-75 (IC₅₀ < 0.01 µM) and the ovarian cancer cell line OVAR-4 (IC₅₀ = 0.64 µM). nih.gov Notably, this compound also showed a better safety profile on normal fibroblast cells (WI-38) compared to doxorubicin (B1662922). nih.gov

Interactive Table: Cytotoxicity of Selected Pyrimidine-5-carbonitrile Derivatives This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative compounds against various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source(s) |

| 7c | SNB-75 | CNS Cancer | < 0.01 | nih.gov |

| 7c | OVAR-4 | Ovarian Cancer | 0.64 | nih.gov |

| 7f | K562 | Leukaemia | Potent Activity | nih.govnih.gov |

| 11a | HCT-116 | Colorectal Carcinoma | Moderate Activity | researchgate.net |

| 11b | MCF-7 | Breast Cancer | Moderate Activity | researchgate.net |

| 12b | HepG-2 | Hepatocellular Carcinoma | Moderate Activity | researchgate.net |

| 15b | A-549 | Non-small Cell Lung | Moderate Activity | researchgate.net |

| 16a | Various | Various | Moderate Activity | researchgate.net |

To understand the mechanisms underlying their anti-proliferative effects, select pyrimidine-5-carbonitrile derivatives have been studied for their impact on cell cycle progression and apoptosis. These investigations reveal that the compounds can halt cell division and trigger programmed cell death in cancer cells.

Flow cytometry analysis of K562 leukaemia cells treated with compound 7f revealed that it causes cell cycle arrest in the S-phase. nih.govnih.gov This arrest is followed by the induction of apoptosis, which was shown to be dependent on the activation of caspase-3. nih.govnih.gov Caspases are a family of protease enzymes that are critical players in the apoptotic pathway, and their activation is a hallmark of this form of cell death. The findings indicate that the cytotoxic effects of this compound are mediated, at least in part, through the disruption of the cell cycle and the initiation of a caspase-dependent apoptotic cascade. nih.govnih.gov

The molecular targets of these compounds often include protein kinases, which are crucial regulators of cell signaling pathways that are frequently dysregulated in cancer. Several studies have designed and evaluated pyrimidine-5-carbonitrile derivatives as inhibitors of key kinases.

One series of 6-(4-fluorophenyl)-2-(methylthio) pyrimidine-5-carbonitrile derivatives was specifically designed to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR), both wild-type (WT) and the resistant T790M mutant, and Phosphoinositide 3-kinase (PI3K). nih.gov Similarly, other research efforts have focused on developing derivatives that target EGFR WT and EGFR T790M. researchgate.net Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another key kinase in tumor angiogenesis, has also been a target for thiopyrimidine-5-carbonitrile derivatives. researchgate.net

In a detailed mechanistic study, compound 7f was evaluated for its inhibitory activity against PI3K and AKT-1, key components of a major cancer survival pathway. nih.gov The compound showed potent inhibition of PI3Kδ, PI3Kγ, and AKT-1, with specific IC₅₀ values determined for each enzyme. nih.govnih.gov

Interactive Table: Kinase Inhibition Profile of Selected Pyrimidine-5-carbonitrile Derivatives This table presents the half-maximal inhibitory concentration (IC₅₀) values of representative compounds against specific kinase enzymes.

| Compound | Target Kinase | IC₅₀ (µM) | Source(s) |

| 7f | PI3Kδ | 6.99 ± 0.36 | nih.govnih.gov |

| 7f | PI3Kγ | 4.01 ± 0.55 | nih.govnih.gov |

| 7f | AKT-1 | 3.36 ± 0.17 | nih.govnih.gov |

| Various | EGFR WT | Target | researchgate.netnih.gov |

| Various | EGFR T790M | Target | researchgate.netnih.gov |

| Various | VEGFR-2 | Target | researchgate.net |

The anti-cancer activity of pyrimidine-5-carbonitrile derivatives is directly linked to their ability to interfere with critical molecular signaling pathways that control cell growth, proliferation, and survival. The PI3K/AKT pathway, which is frequently overactive in many human cancers, has been identified as a primary target. nih.govnih.govnih.gov

Mechanistic studies demonstrated that compound 7f effectively modulates the PI3K/AKT signaling axis. nih.govnih.gov This was evidenced by its ability to alter the expression levels of key proteins in the pathway, including PI3K, phosphorylated PI3K (p-PI3K), AKT, and phosphorylated AKT (p-AKT). nih.govnih.gov Downstream effectors of this pathway were also affected. The expression of Cyclin D1, a protein essential for progression through the G1 phase of the cell cycle, was modulated by the compound. nih.govresearchgate.net Furthermore, the activity of Nuclear Factor-kappa B (NFΚβ), a protein complex that controls transcription of DNA and is involved in cancer cell survival and proliferation, was also impacted. nih.govnih.gov These findings suggest that the trimethoxy derivative 7f acts as a multi-target inhibitor of the PI3K/AKT axis. nih.govnih.gov

Antimicrobial Efficacy

In addition to their anti-cancer properties, certain classes of pyrimidine-5-carbonitrile derivatives have been explored for their potential as antimicrobial agents.

New series of 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles have been synthesized and evaluated in vitro for their activity against a panel of bacteria. nih.gov These studies revealed that numerous compounds within these series displayed marked antibacterial activity, with a particular potency observed against the tested Gram-positive bacteria. nih.gov

Further research into other pyrimidine (B1678525) derivatives confirmed these findings. nih.gov Synthesized compounds were tested against two Gram-positive bacteria, Staphylococcus aureus and Bacillus subtilis, and one Gram-negative bacterium, Escherichia coli. nih.gov The results showed that several compounds possessed strong antimicrobial effects against all the tested microorganisms when compared to the reference drug ampicillin. nih.gov

Antifungal Spectrum and Potency (e.g., Candida albicans, Aspergillus flavus)

Derivatives of pyrimidine-5-carbonitrile have been investigated for their effectiveness against a range of pathogenic fungi. nih.govresearchgate.net While many synthesized derivatives of 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles were tested against the yeast-like fungus Candida albicans, none demonstrated activity. nih.gov In contrast, other pyrimidine derivatives have shown varied levels of antifungal action. For instance, a series of novel pyrimidine and pyrimidopyrimidine analogs were screened for antimicrobial activity, including against Candida albicans and Aspergillus flavus. nih.gov Certain compounds within this series, identified as 3a, 3b, 3d, and 4a-d, exhibited excellent antimicrobial results when compared to the reference drug clotrimazole. nih.gov

Another study focused on pyrimido[4,5-d]pyrimidine (B13093195) derivatives and their potential as antifungal agents. researchgate.net Through computational auto docking and target docking, these derivatives were evaluated against proteins from Aspergillus flavus (PDB ID: 1XY3) and Aspergillus niger (PDB ID: 1ACZ). researchgate.net The results indicated that Aspergillus flavus was a promising target, with one of the ligands showing a high binding affinity. researchgate.net Specifically, some derivatives achieved docking scores of -8.8 and -8.5 kcal/mol against Aspergillus flavus. researchgate.net

The antifungal activity of pyrimidine derivatives often depends on the specific substitutions made to the core structure. For example, in a study of pyrimidine derivatives containing an amide moiety, some compounds showed significant inhibition rates against various fungi, though specific data for C. albicans was not highlighted for these particular derivatives. nih.gov Similarly, research on chalcone (B49325) derivatives found no positive antifungal results for Candida albicans or Aspergillus niger. nih.gov However, a different study on newly synthesized pyrimidine compounds showed that they exhibited a range of strong to minor activity against Aspergillus flavus and Aspergillus niger. mdpi.com

Table 1: Antifungal Activity of Select Pyrimidine Derivatives

| Compound/Derivative Class | Target Fungi | Activity/Result | Source(s) |

| 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles | Candida albicans | No activity observed | nih.gov |

| Pyrimidine analogs 3a, 3b, 3d, 4a-d | Candida albicans, Aspergillus flavus | Excellent antimicrobial activity | nih.gov |

| Pyrimido[4,5-d]pyrimidine derivatives | Aspergillus flavus (in silico) | High binding affinity (docking scores up to -8.8 kcal/mol) | researchgate.net |

| Chalcone derivatives | Candida albicans, Aspergillus niger | No activity observed | nih.gov |

| Various pyrimidine derivatives | Aspergillus flavus, Aspergillus niger | Strong to minor activity observed | mdpi.com |

Antiprotozoal Activities (e.g., Inhibition of Dihydrofolate Reductase in Leishmania)

The enzyme dihydrofolate reductase (DHFR) is a crucial target for antiprotozoal agents because the parasite Leishmania is auxotrophic for folates, which are essential for nucleotide biosynthesis. nih.govmdpi.com Pyrimidine derivatives, specifically 2,4-diaminopyrimidines, have been a major focus of research for inhibiting Leishmania DHFR. nih.gov

Several 5-(substituted-benzyl)-2,4-diaminopyrimidines have been shown to inhibit Leishmania major DHFR with IC50 values ranging from 0.2 to 11 µM. nih.gov These compounds demonstrate a significant selectivity, being 5 to over 100 times more potent against the parasite's DHFR than the human enzyme. nih.gov Similarly, 2,4-diaminopyrimidine (B92962) derivatives have been identified as low-micromolar competitive inhibitors of DHFR from Leishmania chagasi, with Ki values between 0.28 and 3.00 µM. nih.gov

Molecular modeling studies have helped to explain the basis for this selective inhibition, revealing that the Leishmania enzyme possesses a more extensive lipophilic binding region in its active site compared to the human DHFR. nih.gov Compounds designed to bind within this lipophilic pocket exhibit the highest selectivity. nih.gov The development of these pyrimidine analogs serves as a foundation for creating new and selective antileishmanial drugs. nih.gov It is noteworthy that classical antifolates like pyrimethamine (B1678524) and cycloguanil (B1669406) are poor inhibitors of Leishmania DHFR and lack selectivity, rendering them ineffective as treatments. nih.govgsconlinepress.com

Table 2: Inhibition of Leishmania Dihydrofolate Reductase (DHFR) by Pyrimidine Derivatives

| Derivative Class | Leishmania Species | Inhibition Metric | Value Range | Source(s) |

| 5-(substituted-benzyl)-2,4-diaminopyrimidines | L. major | IC50 | 0.2 - 11 µM | nih.gov |

| 2,4-diaminopyrimidine derivatives | L. chagasi | Ki | 0.28 - 3.00 µM | nih.gov |

Anti-inflammatory and Immunomodulatory Potentials

Pyrimidine-5-carbonitrile derivatives have been recognized for their potential anti-inflammatory activities, often linked to the inhibition of cyclooxygenase (COX) isoenzymes. nih.gov The pyrimidine scaffold is a core component of several approved anti-inflammatory drugs, highlighting its importance in this therapeutic area. nih.gov Research has explored various pyrimidine derivatives for their ability to modulate inflammatory pathways, demonstrating their value as lead compounds for the development of new anti-inflammatory agents. nih.govpharmjournal.ru

In Vitro Anti-inflammatory Assays (e.g., Membrane Stabilization, Anti-hemolytic Activity)

A common in vitro method to assess anti-inflammatory potential is the membrane stabilization, or anti-hemolytic, assay. nih.gov This test evaluates a compound's ability to protect red blood cell membranes from lysis induced by hypotonic solutions or heat, which is analogous to the stabilization of lysosomal membranes during inflammation. A series of novel pyrimidine and pyrimidopyrimidine derivatives synthesized from 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile were evaluated using this method. nih.gov Among them, compounds 4b, 10c, and 11a-c showed strong anti-hemolytic effects, suggesting their capacity to protect red blood cells from hemolysis. nih.gov

COX Enzyme Inhibition Studies

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key targets in the development of anti-inflammatory drugs. nih.govnih.gov Inhibition of COX-2 is a primary strategy for cancer treatment as it is involved in promoting inflammation, angiogenesis, and resistance to apoptosis in the tumor microenvironment. nih.gov

Several studies have focused on designing pyrimidine-5-carbonitrile derivatives as COX-2 inhibitors. nih.govnih.gov One study designed a novel series of these derivatives to act as dual inhibitors of both the epidermal growth factor receptor (EGFR) and COX-2. nih.gov Molecular docking simulations confirmed that these compounds could bind to the active site of the COX-2 enzyme. nih.gov Another research effort synthesized two series of cyanopyrimidine hybrids and evaluated their COX-2 inhibitory activity. nih.gov All the synthesized compounds demonstrated potent activity, with IC50 values in the submicromolar range. nih.gov Specifically, compounds 3b, 5b, and 5d were identified as the most active, with COX-2 inhibition percentages and IC50 values nearly equal to the standard drug, Celecoxib. researchgate.net These findings underscore the potential of the pyrimidine-5-carbonitrile scaffold in developing potent and selective COX-2 inhibitors for anti-inflammatory and anticancer applications. nih.govnih.gov

Table 3: COX-2 Inhibition by Select Pyrimidine-5-Carbonitrile Derivatives

| Derivative Series | Key Findings | Comparison to Standard | Source(s) |

| Pyrimidine-5-carbonitriles | Designed as dual EGFR/COX-2 inhibitors; Docking shows binding to COX-2 active site. | Features shared with Celecoxib. | nih.gov |

| Cyanopyrimidine hybrids (3b, 5b, 5d) | Potent COX-2 inhibition with submicromolar IC50 values. | Activity nearly equal to Celecoxib. | nih.govresearchgate.net |

Antioxidant Capacity Investigations

The antioxidant potential of pyrimidine derivatives has been a subject of scientific inquiry, with various assays employed to determine their ability to scavenge free radicals. nih.govnih.govresearchgate.net In one study, a series of pyrimidine and pyrimidopyrimidine analogs were assessed for their antioxidant activity by measuring their percentage of free radical scavenging. nih.gov Compounds 4b, 10c, and 11a-c from this series demonstrated strong antioxidant effects. nih.gov

Another study involving newly synthesized pyrimidine derivatives evaluated their ability to interact with the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) and to inhibit lipid peroxidation. nih.gov The results showed that while the compounds did not interact significantly with DPPH, they were effective at inhibiting AAPH-induced linoleic acid peroxidation. nih.gov A separate investigation into different pyrimidine derivatives also confirmed strong scavenging activity against DPPH radicals, with some compounds exhibiting greater potency than the reference antioxidants rutin (B1680289) and ascorbic acid, showing IC50 values between 13.9 and 33.4 µM. researchgate.net These findings indicate that specific structural modifications to the pyrimidine core can yield compounds with significant antioxidant capacity. nih.govresearchgate.net

In Vitro Target Identification and Validation Methodologies

Identifying and validating the molecular targets of bioactive compounds is a critical step in drug discovery. For pyrimidine-based compounds, a variety of in vitro methodologies are employed. A primary approach involves enzymatic assays using purified target proteins. For instance, to validate pyrimidine derivatives as inhibitors of Leishmania DHFR, researchers use recombinant parasite and human enzymes to determine inhibitory concentrations (IC50) and assess selectivity. nih.govnih.gov Similarly, in vitro COX-1/COX-2 inhibition studies are performed with purified enzymes to measure the IC50 values of test compounds and determine their selectivity index. rsc.org

Cell-based assays are also crucial for target validation. Cytotoxicity assays using various cancer cell lines (such as MCF-7, HCT-116, and HepG2) are standard for evaluating the antiproliferative effects of potential anticancer agents. nih.govnih.govmdpi.com The MTT colorimetric assay is a widely used, sensitive method to determine the IC50 values and measure the loss of viable cells. mdpi.com To confirm that the observed effects are due to interaction with a specific target, further mechanistic studies are conducted. For example, after identifying potent antiproliferative pyrimidine derivatives, their ability to inhibit specific kinases like VEGFR-2 and HER-2 can be directly measured in enzymatic assays. mdpi.com

Molecular docking simulations are a powerful computational tool used alongside experimental methods. nih.govnih.gov These in silico studies help to predict and rationalize the binding modes of pyrimidine derivatives within the active site of a target protein, such as EGFR or COX-2, providing insights that support experimental findings. nih.govrsc.org The combination of enzymatic assays, cell-based proliferation and cytotoxicity tests, and molecular modeling provides a robust framework for the in vitro identification and validation of targets for pyrimidine-5-carbonitrile and its derivatives. acs.orgacs.org

Concluding Remarks and Future Research Directions

Summary of Key Findings and Current Research Gaps in 4-Chloro-2-phenylpyrimidine-5-carbonitrile Studies

Research into pyrimidine-5-carbonitrile derivatives has established them as a versatile and potent class of compounds, particularly in the realm of medicinal chemistry. A primary finding is their significant activity as inhibitors of various protein kinases, which are crucial in cancer cell proliferation and survival. mdpi.com Derivatives of this scaffold have demonstrated noteworthy efficacy as inhibitors of Epidermal Growth Factor Receptor (EGFR), including its wild-type (WT) and mutant forms, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclooxygenase-2 (COX-2). nih.govnih.govnih.govrsc.orgrsc.org This has translated into potent anti-proliferative activity against a range of human cancer cell lines, such as those for breast, colon, lung, and liver cancer. nih.govnih.govrsc.orgrsc.org Some derivatives have shown anticancer activity superior to established drugs like doxorubicin (B1662922) and erlotinib (B232) in preclinical studies. nih.govrsc.org The mechanism of action for some of these compounds involves inducing apoptosis and causing cell cycle arrest in cancer cells. nih.govnih.govrsc.org

Despite these promising findings, significant research gaps remain. While numerous derivatives have been synthesized, studies focusing specifically on the title compound, this compound, as a standalone agent are less common. Much of the research uses it as a key intermediate for further chemical modification. sigmaaldrich.com The long-term in-vivo efficacy, metabolic fate, and comprehensive toxicological profiles of the most potent derivatives are often not fully explored in initial discovery studies. Furthermore, the vast majority of research has been concentrated on anticancer applications. The potential of the this compound scaffold in other therapeutic areas, such as inflammatory, viral, or neurodegenerative diseases, remains largely unexplored. ekb.eg

Prospects for Advanced Synthetic Methodologies and Chemical Diversity Generation

The synthesis of pyrimidine-5-carbonitrile derivatives has been achieved through various methods, including traditional multi-step synthesis and more modern approaches. ekb.egresearchgate.net One-pot, multi-component reactions, such as the Biginelli reaction, have been employed for efficient synthesis from simple starting materials like aldehydes, malononitrile (B47326), and urea (B33335)/thiourea (B124793). nih.govias.ac.in Researchers have also developed greener, solvent-free protocols and employed novel catalysts, such as biowaste-derived bone char, to improve yield, reduce reaction times, and enhance the environmental sustainability of the synthesis. nih.govnih.gov

Future advancements in synthetic methodologies are poised to accelerate the exploration of this chemical space. The adoption of flow chemistry and automated synthesis platforms could enable high-throughput synthesis of large compound libraries, facilitating more extensive structure-activity relationship (SAR) studies. Mechanochemical multicomponent reactions, which are solvent-free and energy-efficient, represent another promising frontier for sustainable chemical production. researchgate.net These advanced methods will be crucial for generating greater chemical diversity, allowing for the fine-tuning of pharmacological properties and the exploration of novel biological activities.

Future Avenues in Biological Target Discovery and Mechanistic Elucidation

Current research has successfully identified several key biological targets for pyrimidine-5-carbonitrile derivatives, primarily within the kinase family (EGFR, VEGFR-2, PI3K/AKT) and the inflammatory pathway (COX-2, CXCR2). nih.govnih.govnih.govnih.govnih.govtandfonline.com The discovery of compounds with dual-inhibitory action, such as EGFR and COX-2 inhibitors, highlights a sophisticated mechanism for achieving enhanced anticancer effects. nih.govrsc.org

The future of research in this area should focus on expanding the scope of biological targets. Target deconvolution studies using chemoproteomics for the most potent and uniquely structured derivatives could uncover novel kinases or other enzyme targets, opening up new therapeutic indications. Given the structural similarity of the pyrimidine (B1678525) core to the building blocks of DNA and RNA, its potential as an inhibitor of DNA polymerase or other enzymes involved in nucleotide metabolism warrants investigation. researchgate.net Mechanistic studies should also move beyond simple enzyme inhibition assays to explore the downstream effects on signaling pathways, potential for overcoming drug resistance, and the interplay between different cellular processes like apoptosis and angiogenesis. mdpi.comnih.govresearchgate.net

Synergistic Application of Computational and Experimental Approaches for Lead Optimization

Computational chemistry has already played a significant role in the study of pyrimidine-5-carbonitriles. Molecular docking has been widely used to predict the binding modes of these inhibitors within the active sites of their target proteins, providing a rational basis for compound design. nih.govnih.govrsc.org In silico methods are also routinely used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to prioritize compounds with favorable drug-like characteristics for synthesis. nih.govresearchgate.net

The synergy between computational and experimental approaches can be further enhanced. The use of more advanced techniques like molecular dynamics simulations can provide deeper insights into the stability of the ligand-target complex and the dynamics of their interaction over time. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate chemical structures with biological activity, further guiding lead optimization. youtube.com Integrating artificial intelligence and machine learning algorithms could revolutionize this process by enabling the rapid screening of virtual libraries, predicting potential toxicity, and identifying novel scaffolds with a higher probability of success, thereby streamlining the path from a hit compound to a clinical candidate.

Broader Academic and Industrial Implications of Pyrimidine-5-carbonitrile Research

The implications of research into the pyrimidine-5-carbonitrile scaffold extend beyond a single therapeutic area. For academia, these compounds serve as valuable chemical probes for dissecting complex biological pathways, particularly in cancer and inflammation research. The development of novel synthetic routes contributes to the broader field of organic chemistry, offering new tools for constructing complex heterocyclic molecules. researchgate.netnih.gov

Industrially, the potent and diverse biological activities of these derivatives make them highly attractive scaffolds for pharmaceutical drug discovery programs, especially in oncology. ekb.eggsconlinepress.com The demonstrated success in inhibiting clinically relevant targets like EGFR and VEGFR-2 positions them as promising starting points for next-generation therapeutics. nih.govrsc.org Beyond the pharmaceutical sector, the unique electronic properties of the pyrimidine-5-carbonitrile core have found applications in materials science. Derivatives have been designed as thermally activated delayed fluorescence (TADF) emitters for use in more efficient and stable Organic Light-Emitting Diodes (OLEDs). rsc.org Other research has explored their use as oxygen probes in optical sensors, indicating a potential for this chemical class in the development of advanced functional materials. researchgate.net There is also potential for their use in the agrochemical industry as herbicides or fungicides.

Q & A

Q. What are the established synthetic methodologies for 4-Chloro-2-phenylpyrimidine-5-carbonitrile?

The compound is synthesized via a three-component reaction under thermal aqueous conditions , involving aryl aldehydes, malononitrile, and thiourea derivatives. Key steps include cyclization and substitution reactions. For example, derivatives with chloro, bromo, or thienyl substituents are prepared by varying starting materials. Reaction optimization involves adjusting temperature (80–100°C), solvent (water or ethanol-water mixtures), and catalyst (e.g., NaOH). Yields range from 70–90% depending on substituent electronic effects .

Table 1: Representative Derivatives and Yields

| Derivative | Substituent | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 4h | 4-Cl-Ph | 222 | 85 |

| 4j | 4-Br-Ph | 235–238 | 78 |

| 4g | 2-thienyl | 200 | 90 |

Q. How is this compound characterized using spectroscopic techniques?

- IR Spectroscopy : The nitrile (CN) stretch appears at 2212 cm⁻¹ , while NH₂ vibrations are observed at 3478–3329 cm⁻¹ .

- NMR Analysis : Aromatic protons in derivatives (e.g., 4h) show δH = 7.53–8.40 ppm (DMSO-d₆). The C5 carbon in the pyrimidine ring resonates at δC = 84.89 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 306 for 4h) confirm the molecular formula, with fragmentation patterns indicating loss of Cl or phenyl groups .

Advanced Research Questions

Q. How can researchers optimize the synthesis of derivatives with varying substituents?

Substituent choice directly impacts reactivity and yield:

- Electron-withdrawing groups (e.g., Cl, Br) enhance electrophilicity at the C4 position, favoring nucleophilic substitution.

- Heterocyclic substituents (e.g., thienyl in 4g) require longer reaction times due to reduced electron density.

- Solvent polarity (e.g., DMSO vs. water) influences cyclization efficiency. Polar aprotic solvents improve yields by stabilizing intermediates .

Q. What strategies resolve contradictions in spectral data or melting points across derivatives?

Discrepancies in melting points (e.g., 4h: 222°C vs. 4j: 235–238°C) arise from crystallinity differences. To resolve conflicts:

- Cross-validate with elemental analysis (e.g., %C, %N) to confirm purity.

- Use X-ray crystallography to determine precise molecular packing.

- Compare HPLC retention times for batch consistency .

Q. How does the electronic nature of substituents influence reactivity in nucleophilic substitution?

- Chloro substituents at C4 (e.g., in 4h) activate the pyrimidine ring for substitution at C2 or C5.

- Steric effects : Bulky groups (e.g., 4-(dimethylamino)phenyl in 4f) reduce reaction rates due to hindered access to reactive sites.

- Computational studies (DFT) can predict reactive sites by mapping electrostatic potential surfaces .

Q. What are the applications of this compound in designing pharmacologically active compounds?

The compound serves as a scaffold for kinase inhibitors and antimicrobial agents:

- Medicinal Chemistry : Derivatives with morpholino or thioether groups (e.g., Fig. 6 in ) show inhibitory activity against PIM1 kinase.

- Agrochemicals : Chlorinated derivatives (e.g., 4h) are explored as herbicides due to their stability and bioactivity .

Table 2: Key Structural Modifications and Bioactivity

| Modification Site | Functional Group | Bioactivity Target |

|---|---|---|

| C2 | Thioether | Kinase inhibition |

| C4 | Cl/Br | Herbicidal action |

| C5 | CN | Electron-deficient core |

Methodological Guidance

- Reaction Optimization : Use a DoE (Design of Experiments) approach to test variables (temperature, solvent ratio, catalyst loading) and identify robust conditions .

- Data Interpretation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions. For example, δH = 8.39 ppm in 4h correlates with C5 in HSQC .

- Stability Studies : Monitor decomposition under acidic/basic conditions via HPLC-MS . Nitrile hydrolysis to carboxylic acids is a common degradation pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.